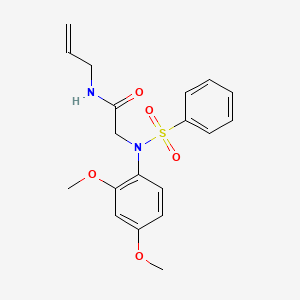
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ADP-Glo, is a chemical compound used in scientific research for the detection of ADP (adenosine diphosphate) in biological samples. ADP is a crucial molecule in cellular energy metabolism, and its detection is essential for understanding cellular processes.
Mechanism of Action
ADP-Glo works by converting ADP to ATP (adenosine triphosphate) in the presence of luciferase and luciferin. The resulting ATP is then used as a substrate for the luciferase reaction, which generates light. The amount of light produced is proportional to the amount of ADP in the sample. ADP-Glo is highly sensitive and can detect ADP at low concentrations.
Biochemical and Physiological Effects:
ADP-Glo has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that does not interfere with cellular processes or metabolism.
Advantages and Limitations for Lab Experiments
ADP-Glo has several advantages over other methods for detecting ADP. It is highly sensitive and can detect ADP at low concentrations. It is also a one-step assay that is easy to perform and does not require extensive sample preparation. ADP-Glo is compatible with a wide range of biological samples, including cell lysates, tissue extracts, and purified enzymes.
However, ADP-Glo has some limitations. It requires the use of luciferase and luciferin, which can be expensive. It also requires a luminometer to detect the light produced by the luciferase reaction. ADP-Glo is not suitable for detecting ATP or other nucleotides, and it cannot distinguish between ADP and ATP.
Future Directions
There are several future directions for the use of ADP-Glo in scientific research. One area of research is the development of new compounds that target enzymes involved in cellular energy metabolism. ADP-Glo can be used to screen large compound libraries for potential drug candidates. Another area of research is the study of ADP in different cellular processes, such as autophagy and apoptosis. ADP-Glo can be used to measure changes in ADP levels in response to different stimuli. Finally, there is potential for the use of ADP-Glo in clinical research, such as the diagnosis and monitoring of metabolic disorders.
Synthesis Methods
ADP-Glo is synthesized by the reaction of N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)glycinamide with phenylsulfonyl chloride. The resulting compound is purified by column chromatography to obtain ADP-Glo. The synthesis method is relatively simple and efficient, making ADP-Glo readily available for scientific research.
Scientific Research Applications
ADP-Glo is widely used in scientific research for the detection of ADP in biological samples. It is used to measure the activity of enzymes involved in cellular energy metabolism, such as kinases and ATPases. ADP-Glo has been used to study various cellular processes, including signal transduction, metabolism, and cell proliferation. It is also used in drug discovery research to identify compounds that target enzymes involved in cellular energy metabolism.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-12-20-19(22)14-21(27(23,24)16-8-6-5-7-9-16)17-11-10-15(25-2)13-18(17)26-3/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTZXXZLMDROMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6181364 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)

![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)